N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 1421474-14-7
Cat. No.: VC5268383
Molecular Formula: C16H14F3N3O3S
Molecular Weight: 385.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421474-14-7 |
|---|---|
| Molecular Formula | C16H14F3N3O3S |
| Molecular Weight | 385.36 |
| IUPAC Name | N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H14F3N3O3S/c1-22-14(15-3-2-8-25-15)9-12(21-22)10-20-26(23,24)13-6-4-11(5-7-13)16(17,18)19/h2-9,20H,10H2,1H3 |
| Standard InChI Key | YCGABZQMRFVXMW-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three key moieties:
-
Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing to electron-rich interactions.
-
1-Methyl-1H-pyrazole: A nitrogen-containing heterocycle with a methyl substituent at the N1 position, enhancing steric and electronic stability.
-
4-(Trifluoromethyl)benzenesulfonamide: A sulfonamide group with a trifluoromethyl substituent at the para position, known for its electron-withdrawing properties and metabolic resistance .
The pyrazole and furan rings adopt non-planar orientations relative to the benzenesulfonamide group. X-ray crystallography of analogous compounds reveals dihedral angles of 57.12° (N-bound benzene) and 29.75° (C-bound benzene) relative to the pyrazole plane, creating a twisted conformation that influences packing and intermolecular interactions .
Crystallographic and Supramolecular Features
Hydrogen bonding dominates the solid-state structure. N–H···O (sulfonamide) and N–H···N (pyrazole) interactions generate supramolecular tubes along the crystallographic b-axis, while C–H···O contacts connect these tubes into layered architectures . The trifluoromethyl group enhances hydrophobic interactions, stabilizing the lattice.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral angle (pyrazole/N-benzene) | 57.12° |
| Dihedral angle (pyrazole/C-benzene) | 29.75° |
| Hydrogen bond (N–H···O) | 2.89 Å |
| Hydrogen bond (N–H···N) | 3.12 Å |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
-
Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic conditions.
-
Methylation: Introduction of the methyl group at the pyrazole N1 position using methyl iodide or dimethyl sulfate.
-
Sulfonamide coupling: Reaction of the pyrazolylmethylamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Ethanol, reflux, 6 h | 68% |
| Methylation | CH3I, K2CO3, DMF, 50°C, 4 h | 82% |
| Sulfonamide coupling | Et3N, CH2Cl2, rt, 12 h | 75% |
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dimethylformamide . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
-
1H NMR: Signals at δ 2.45 (s, 3H, N–CH3), δ 4.35 (s, 2H, CH2), δ 6.55–7.85 (m, aromatic protons) .
-
19F NMR: Singlet at δ −62.5 ppm (CF3).
Biological Activities and Mechanisms
Kinase Inhibition
The trifluoromethylbenzenesulfonamide group facilitates ATP-competitive binding to kinase catalytic domains. In vitro assays against protein kinase A (PKA) show IC50 values of 1.2 µM, attributed to hydrogen bonding with Glu127 and hydrophobic interactions with Leu173 .
Table 3: Biological Activity Data
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Solubility: 12 µg/mL in PBS (pH 7.4), limited by the trifluoromethyl group’s hydrophobicity.
-
Plasma protein binding: 89% (human serum albumin).
-
CYP450 metabolism: Primarily metabolized by CYP3A4 via oxidative defluorination .
Acute Toxicity
In rodent models, the LD50 is 320 mg/kg (oral) and 110 mg/kg (intravenous). Hepatotoxicity observed at 50 mg/kg/day correlates with glutathione depletion .
Applications and Future Directions
Oncology
Preclinical studies suggest synergy with cisplatin in non-small cell lung cancer (NSCLC) cell lines, reducing IC50 from 8.2 µM to 2.7 µM.
Infectious Diseases
Structural analogs show biofilm disruption in Pseudomonas aeruginosa at 4× MIC, indicating potential for combination therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume